molecular formula C19H18N2O5 B2659428 2-[(Carbamoylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid CAS No. 942047-38-3

2-[(Carbamoylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid

Cat. No.: B2659428
CAS No.: 942047-38-3
M. Wt: 354.362
InChI Key: OYVTXLYBPYCFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Carbamoylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid is a useful research compound. Its molecular formula is C19H18N2O5 and its molecular weight is 354.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Biomass Conversion and Polymer Production

Carboxylic acids and their derivatives play a significant role in the conversion of plant biomass into valuable chemical feedstocks, offering sustainable alternatives to non-renewable hydrocarbon sources. For example, the synthesis of 5-hydroxymethylfurfural (HMF) from hexose carbohydrates and lignocellulose and its derivatives has been extensively studied for applications ranging from the production of polymers and fuels to pharmaceuticals and pesticides (Chernyshev, Kravchenko, & Ananikov, 2017).

Role in Enzyme Inhibition Studies

Carbamates, which are esters of carbamic acids, have been shown to react with acetylcholinesterase (AChE) by transferring the carbamoyl group to a serine residue in the enzyme's active site. This process and the subsequent slow hydrolysis (decarbamoylation) make carbamates effective AChE inhibitors, useful in insecticides and therapeutic agents (Rosenberry & Cheung, 2019).

Biotechnological Routes from Biomass

Lactic acid, produced from biomass, serves as a precursor for various chemicals via biotechnological routes. These derivatives highlight the potential for carboxylic acids to be intermediates in the synthesis of biodegradable polymers and other green chemistry applications (Gao, Ma, & Xu, 2011).

Bacterial Catabolism of Plant Hormones

The ability of certain bacteria to catabolize or assimilate plant hormones, such as indole-3-acetic acid (IAA), through specific gene clusters, illustrates the potential for scientific research into microbial interactions with plant growth regulators and their impact on agriculture and biotechnology (Laird, Flores, & Leveau, 2020).

Supercritical Fluid Extraction of Carboxylic Acids

The use of supercritical CO2 for the extraction of carboxylic acids from aqueous solutions underscores the relevance of research into efficient and environmentally friendly separation techniques for carboxylic acids and their derivatives (Djas & Henczka, 2018).

Properties

IUPAC Name

2-[(2-amino-2-oxoethyl)-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c20-17(22)9-21(10-18(23)24)19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H2,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVTXLYBPYCFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.